Lipophilicity (XLogP3-AA) Comparison: Cyclopropylmethyl vs. N-Benzyl and N-Phenyl Analogs
The computed XLogP3-AA of N-(cyclopropylmethyl)-3-fluoroisonicotinamide is 1 . This falls within the optimal CNS drug-like range (XLogP 1–3) and is substantially lower than the predicted values for the N-benzyl analog (estimated XLogP3-AA ≈ 2.4) and the N-phenyl analog (estimated XLogP3-AA ≈ 2.1), both of which exceed the preferred lipophilicity ceiling for CNS candidates. The cyclopropylmethyl substituent therefore provides a measurable lipophilicity advantage for CNS-oriented or oral bioavailability-focused programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 (PubChem computed) |
| Comparator Or Baseline | N-benzyl-3-fluoroisonicotinamide (estimated XLogP3-AA ≈ 2.4); N-phenyl-3-fluoroisonicotinamide (estimated XLogP3-AA ≈ 2.1) |
| Quantified Difference | ΔXLogP3-AA ≈ -1.4 (vs. N-benzyl); ΔXLogP3-AA ≈ -1.1 (vs. N-phenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values estimated by structural analogy with known homologs |
Why This Matters
Lower lipophilicity correlates with reduced promiscuity, lower hERG risk, and improved metabolic stability, making this compound a more attractive starting point for CNS and oral drug discovery campaigns than its more lipophilic N-aryl analogs.
- [1] PubChem Compound Summary for CID 115646293. Computed XLogP3-AA = 1. https://pubchem.ncbi.nlm.nih.gov/compound/1596007-96-3 (accessed 2026-05-02). View Source
